molecular formula C12H16O6 B1580619 Phenyl b-D-galactoside CAS No. 2818-58-8

Phenyl b-D-galactoside

Cat. No.: B1580619
CAS No.: 2818-58-8
M. Wt: 256.25 g/mol
InChI Key: NEZJDVYDSZTRFS-YBXAARCKSA-N
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Description

Phenyl b-D-galactoside is a chemical compound with the molecular formula C12H16O6. It is a derivative of galactose, a type of sugar, where the hydroxyl group at the anomeric carbon is replaced by a phenyl group. This compound is commonly used as a substrate for detecting beta-galactosidase enzymatic activity . It is also utilized in the selection of mutants of lacZ plasmid-based transgenic mice and as an acceptor substrate in fucosyltransferase detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl b-D-galactoside can be synthesized through various methods. One common approach involves the reaction of galactose with phenol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the glycosidic bond between the galactose and phenyl group .

Industrial Production Methods

In industrial settings, the production of phenyl beta-D-galactopyranoside often involves enzymatic synthesis using beta-galactosidase. This method is preferred due to its specificity and efficiency. The enzyme catalyzes the transfer of the galactose moiety from a donor substrate to phenol, resulting in the formation of phenyl beta-D-galactopyranoside .

Chemical Reactions Analysis

Types of Reactions

Phenyl b-D-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenyl beta-D-galactopyranoside compounds .

Scientific Research Applications

Mechanism of Action

Phenyl b-D-galactoside exerts its effects primarily through its interaction with beta-galactosidase. The enzyme hydrolyzes the glycosidic bond, releasing galactose and phenol. This reaction is crucial for various biological processes, including the breakdown of lactose in the digestive system . The compound also acts as an acceptor substrate in fucosyltransferase detection, where it participates in the transfer of fucose residues .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZJDVYDSZTRFS-YBXAARCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031122
Record name Phenyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-58-8
Record name Phenyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2818-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl beta-D-galactopyranoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl β-D-galactopyranoside
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenyl b-D-galactoside
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